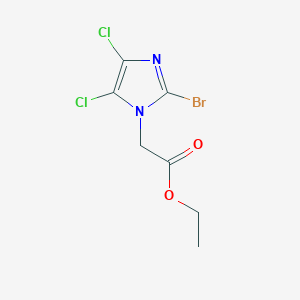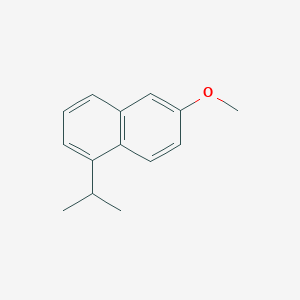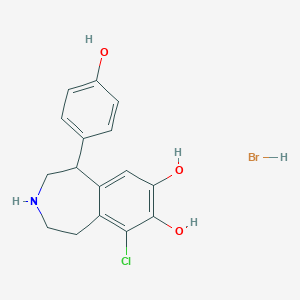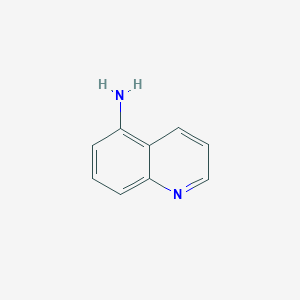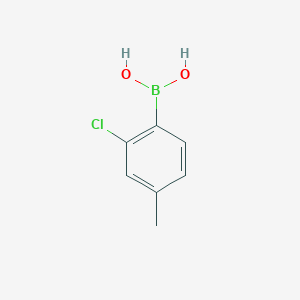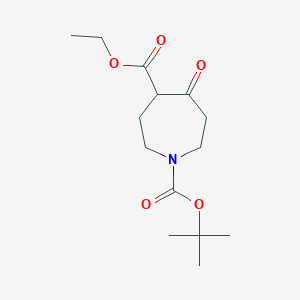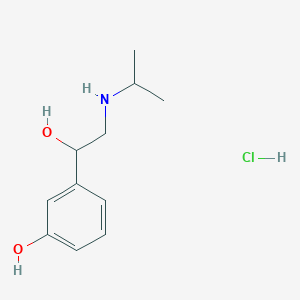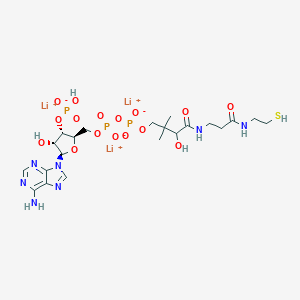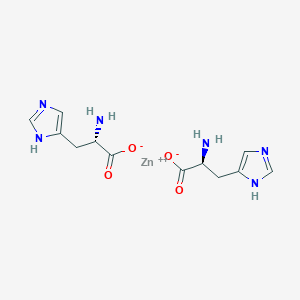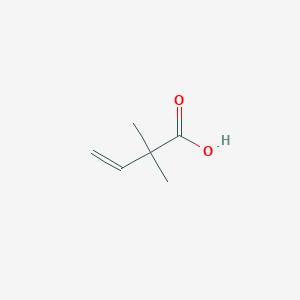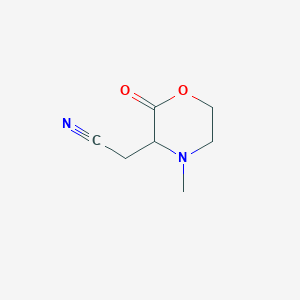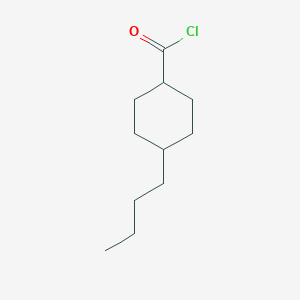
4-Butylcyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylcyclohexane-1-carbonyl chloride, also known as t-BOC chloride, is a chemical compound used in the field of organic chemistry. It is a derivative of cyclohexane and is commonly used as a protecting group in peptide synthesis. The compound is known for its stability and ease of use, making it a popular choice for researchers in the field.
Wirkmechanismus
The 4-Butylcyclohexane-1-carbonyl chloride group acts as a protecting group by blocking the N-terminal amino group of the peptide chain. This is done through the formation of a covalent bond between the 4-Butylcyclohexane-1-carbonyl chloride group and the amino group. The 4-Butylcyclohexane-1-carbonyl chloride group can be selectively removed through the use of a strong acid such as trifluoroacetic acid, allowing for the deprotection of other functional groups in the peptide chain.
Biochemische Und Physiologische Effekte
There are no known biochemical or physiological effects associated with 4-Butylcyclohexane-1-carbonyl chloride chloride. The compound is used solely for its chemical properties in peptide synthesis and does not have any pharmacological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Butylcyclohexane-1-carbonyl chloride chloride has several advantages in peptide synthesis. It is a stable and easy-to-use protecting group that does not require harsh conditions for removal. The compound also improves the yield and purity of the final product. However, 4-Butylcyclohexane-1-carbonyl chloride chloride has some limitations. It is not suitable for the protection of acidic amino groups and can be difficult to remove in the presence of certain functional groups.
Zukünftige Richtungen
There are several future directions for the use of 4-Butylcyclohexane-1-carbonyl chloride chloride in peptide synthesis. One area of research is the development of new protecting groups that can be selectively removed under milder conditions. Another area of research is the use of 4-Butylcyclohexane-1-carbonyl chloride chloride in the synthesis of complex peptides and proteins. The development of new methods for the synthesis of these compounds could have significant implications for drug discovery and development.
Conclusion
In conclusion, 4-Butylcyclohexane-1-carbonyl chloride chloride is a useful compound in the field of organic chemistry, particularly in peptide synthesis. Its stability and ease of use make it a popular choice for researchers. While there are some limitations to its use, the compound has several advantages and has significant potential for future research.
Synthesemethoden
The synthesis of 4-Butylcyclohexane-1-carbonyl chloride chloride involves the reaction of cyclohexanone with butyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then purified through distillation or recrystallization. This method has been widely used in the production of 4-Butylcyclohexane-1-carbonyl chloride chloride and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
The 4-Butylcyclohexane-1-carbonyl chloride group is commonly used in peptide synthesis to protect the N-terminal amino group of the peptide chain. This allows for the selective deprotection of other functional groups in the peptide chain without affecting the N-terminal amino group. The use of 4-Butylcyclohexane-1-carbonyl chloride chloride has also been found to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
4-butylcyclohexane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCVLQOKPGYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylcyclohexane-1-carbonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

